![molecular formula C14H15NOS2 B2449309 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207011-19-5](/img/structure/B2449309.png)
2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide
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Description
Scientific Research Applications
Organic Electronics
Thiophene derivatives are known for their high resonance energy and electrophilic reactivity, making them suitable for applications in organic electronics . The compound could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its potential for high π-electron density and planar structure, which are conducive to charge mobility and band-gap tuning.
Supramolecular Chemistry
The thiophene moiety’s ability to engage in π-π interactions makes it a valuable component in supramolecular assemblies . This compound could be explored for creating host-guest systems or molecular recognition platforms that could lead to advancements in sensor technology or drug delivery systems.
Drug Discovery
Heterocyclic compounds like thiophenes are integral in drug discovery due to their diverse biological activities. The benzylthio and thiophen-3-ylmethyl groups in the compound could be key in synthesizing new pharmacologically active molecules with potential anti-inflammatory , antibacterial , or anticancer properties .
Material Science
In material science, the stability and reactivity of thiophene derivatives are crucial. This compound could serve as a precursor for synthesizing new materials with enhanced properties for use in solar cells , biosensors , and electrochromic devices .
Catalysis
The compound’s structural features might make it a candidate for use in catalytic processes, such as Pd-catalyzed coupling reactions . Its potential to form new carbon–carbon bonds could be harnessed in the Sonogashira coupling reaction , a pivotal step in the synthesis of complex organic molecules .
Fluorescent Probes
Due to the inherent fluorescence properties of thiophene derivatives, this compound could be modified to act as a fluorescent probe . Such probes are essential in biological research for imaging and tracking biological processes at the molecular level .
properties
IUPAC Name |
2-benzylsulfanyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(15-8-13-6-7-17-10-13)11-18-9-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYVEPVWBGTRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide |
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